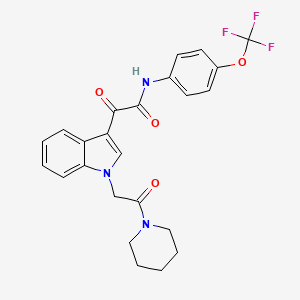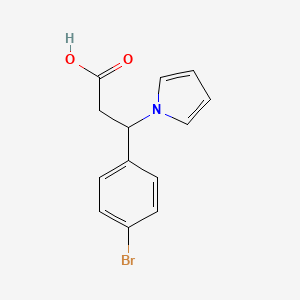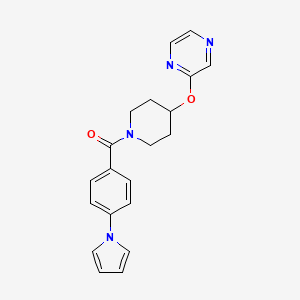
(4-(1H-pyrrol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(1H-pyrrol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of piperidine derivatives and has been synthesized using different methods.
Scientific Research Applications
Electrochromic Materials
This compound has been utilized in the synthesis of novel polymers with electrochromic properties . These materials change color when an electrical charge is applied, which is useful for applications like smart windows, displays, and low-energy consumption screens . The polymer derived from this compound exhibits a reversible electrochromic behavior with a high optical contrast and coloration efficiency, making it a promising candidate for such technologies .
Energy Storage Devices
The electrochemical properties of polymers based on this compound suggest potential applications in energy storage systems . Conjugated polymers, like the ones derived from this compound, can be used in batteries and supercapacitors due to their ability to store and release energy efficiently .
Solar Cells
The compound’s derivatives can be incorporated into solar cells as part of the active layer or as a hole transport material. Their ability to absorb light and convert it into electrical energy can enhance the efficiency of photovoltaic devices .
Light Emitting Devices
Due to their optical properties, polymers synthesized from this compound can be used in light-emitting diodes (LEDs) . These materials can emit light when an electric current passes through them, which is valuable for creating more efficient lighting systems .
Biosensors
The compound’s derivatives have shown potential in the development of biosensors . These sensors can detect biological molecules and are used in medical diagnostics, environmental monitoring, and food safety applications .
Flexible Electronics
The mechanical properties of the polymers derived from this compound make them suitable for flexible electronic devices . They can be used in wearable technology, foldable displays, and other applications where flexibility is crucial .
Antimicrobial Agents
Some derivatives of this compound have demonstrated antimicrobial potential . They could be used in the development of new antibiotics or as coatings to prevent microbial growth on surfaces .
Therapeutic Applications
Pyrrole derivatives, including those related to this compound, have a wide range of therapeutic applications. They have been explored as antitumor agents , anti-inflammatories , and cholesterol-reducing drugs among others .
properties
IUPAC Name |
(4-pyrazin-2-yloxypiperidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(16-3-5-17(6-4-16)23-11-1-2-12-23)24-13-7-18(8-14-24)26-19-15-21-9-10-22-19/h1-6,9-12,15,18H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFQKHPAYLYPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


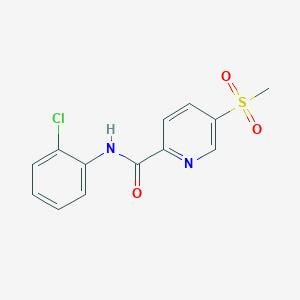
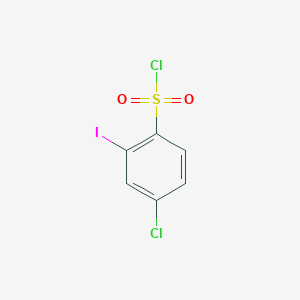
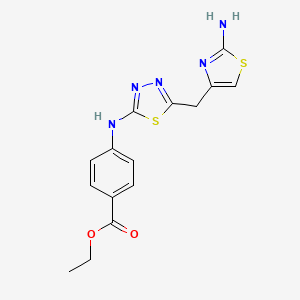
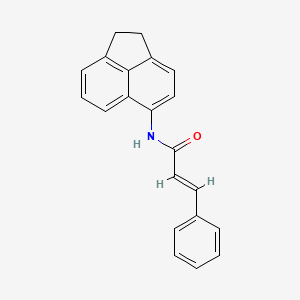
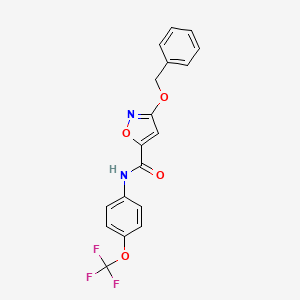


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3004304.png)
![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3004306.png)
![9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3004308.png)

